molecular formula C25H24Cl2N6 B12384717 Shp2-IN-17

Shp2-IN-17

Cat. No.: B12384717
M. Wt: 479.4 g/mol
InChI Key: VDHSTSPBTMNKLI-HSZRJFAPSA-N
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Description

Shp2-IN-17 is a novel inhibitor targeting the Src homology 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in various cellular processes, including cell growth, differentiation, migration, and oncogenic transformation. The inhibition of SHP2 has shown promise in cancer therapy, making this compound a compound of significant interest in the field of oncology .

Preparation Methods

The synthesis of Shp2-IN-17 involves a hierarchical structure-based virtual screening strategy that combines molecular docking and the fragment molecular orbital method for calculating binding affinity. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Shp2-IN-17 undergoes various chemical reactions, primarily focusing on its interaction with SHP2. The types of reactions include:

Common reagents and conditions used in these reactions include:

    Reagents: Hydroxyimino acetamide scaffold, piperidin-4-ylmethyl, and phenyl groups.

    Conditions: Molecular docking, FMO calculations, and MD simulations.

The major products formed from these reactions are the inhibited SHP2 protein and downstream signaling molecules that are no longer activated by SHP2 .

Scientific Research Applications

Shp2-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool compound to study the inhibition of protein tyrosine phosphatases.

    Biology: Helps in understanding the role of SHP2 in various cellular processes, including cell growth, differentiation, and migration.

    Medicine: Shows potential in cancer therapy by inhibiting SHP2, which is involved in oncogenic transformation and drug resistance. .

Mechanism of Action

Shp2-IN-17 exerts its effects by binding to the allosteric site of SHP2, stabilizing its inactive conformation. This binding prevents SHP2 from dephosphorylating its substrates, thereby inhibiting downstream signaling pathways such as RAS/ERK, PI3K/AKT, and JAK/STAT. The inhibition of these pathways leads to reduced cell proliferation, differentiation, and migration, making this compound a promising candidate for cancer therapy .

Comparison with Similar Compounds

Shp2-IN-17 can be compared with other SHP2 inhibitors such as CNBDA and CNBCA. These compounds also target the SHP2 protein but differ in their binding affinities and selectivity:

    CNBDA: An active site inhibitor that showed effectiveness in suppressing breast cancer cell phenotypes.

    CNBCA: A modified version of CNBDA with better potency and selectivity for SHP2.

This compound is unique due to its allosteric inhibition mechanism, which provides a different approach to targeting SHP2 compared to active site inhibitors .

Biological Activity

Shp2-IN-17 is a small molecule inhibitor targeting the SHP2 (Src Homology 2 Domain-containing Phosphatase 2) protein, which plays a critical role in various biological processes, including cell signaling, proliferation, and immune responses. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of SHP2 Function

SHP2 is an oncogenic phosphatase involved in multiple signaling pathways that regulate cell growth and survival. It is known to facilitate signaling downstream of various receptor tyrosine kinases (RTKs) and has been implicated in several diseases, including cancer and autoimmune disorders. The inhibition of SHP2 has emerged as a promising therapeutic strategy due to its role in modulating these pathways.

This compound functions by binding to the active site of SHP2, thereby inhibiting its phosphatase activity. This inhibition leads to the modulation of downstream signaling pathways, particularly those involving the MAPK (Mitogen-Activated Protein Kinase) cascade. The disruption of this signaling can result in decreased cell proliferation and altered immune responses.

Research Findings

  • Inhibition of Tumor Growth : Recent studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines. For instance, in models of metastatic breast cancer, treatment with this compound resulted in reduced tumor growth and improved survival outcomes in animal models .
  • Immune Modulation : In autoimmune disease models, such as systemic lupus erythematosus (SLE), this compound demonstrated significant immunomodulatory effects. It reduced the production of pro-inflammatory cytokines like IFN-γ and IL-17A/F, which are critical in SLE pathogenesis . This suggests that this compound may have therapeutic potential beyond oncology.
  • Case Studies : A study involving MRL/lpr mice treated with this compound showed a marked decrease in splenomegaly and reduced numbers of pathogenic T cells. Histological analysis revealed diminished renal pathology associated with lupus, indicating that SHP2 inhibition can ameliorate disease severity .

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
Tumor Cell ProliferationInhibition across multiple cancer types
Cytokine ProductionDecreased IFN-γ and IL-17A/F levels
Immune Cell RegulationReduced pathogenic T cell populations
Renal PathologyAmelioration of lupus-associated kidney damage

Therapeutic Implications

The diverse biological activities of this compound highlight its potential as a multi-faceted therapeutic agent. Its ability to inhibit tumor growth while simultaneously modulating immune responses positions it as a candidate for combination therapies in cancer treatment and autoimmune diseases.

Properties

Molecular Formula

C25H24Cl2N6

Molecular Weight

479.4 g/mol

IUPAC Name

(5S)-1'-[7-(2,3-dichlorophenyl)-6-methylpyrazolo[1,5-a]pyrazin-4-yl]spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine

InChI

InChI=1S/C25H24Cl2N6/c1-15-22(17-4-2-6-18(26)21(17)27)33-20(7-11-30-33)24(31-15)32-12-8-25(9-13-32)14-19-16(23(25)28)5-3-10-29-19/h2-7,10-11,23H,8-9,12-14,28H2,1H3/t23-/m1/s1

InChI Key

VDHSTSPBTMNKLI-HSZRJFAPSA-N

Isomeric SMILES

CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C([C@H]4N)C=CC=N5)C6=C(C(=CC=C6)Cl)Cl

Canonical SMILES

CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C(C4N)C=CC=N5)C6=C(C(=CC=C6)Cl)Cl

Origin of Product

United States

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